molecular formula C26H25NO4 B11084631 2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate

Cat. No.: B11084631
M. Wt: 415.5 g/mol
InChI Key: VJBSOVDORCFOFL-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is a complex organic compound with a unique structure that combines elements of phenylalanine, a common amino acid, with various aromatic and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate typically involves multiple steps, starting with the preparation of the phenylalanine derivative. The process may include:

    Formation of the Phenylalanine Derivative:

    Introduction of the 4-Ethylphenyl Group: This step involves the use of Friedel-Crafts alkylation to introduce the 4-ethylphenyl group to the protected phenylalanine derivative.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological molecules, including proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine Derivatives: Compounds like N-(phenylcarbonyl)phenylalanine.

    Aromatic Ketones: Compounds like acetophenone derivatives.

Uniqueness

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is unique due to its combination of aromatic and carbonyl groups with the phenylalanine backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C26H25NO4/c1-2-19-13-15-21(16-14-19)24(28)18-31-26(30)23(17-20-9-5-3-6-10-20)27-25(29)22-11-7-4-8-12-22/h3-16,23H,2,17-18H2,1H3,(H,27,29)

InChI Key

VJBSOVDORCFOFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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